molecular formula C8H6O4 B14013759 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione CAS No. 4385-47-1

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione

Cat. No.: B14013759
CAS No.: 4385-47-1
M. Wt: 166.13 g/mol
InChI Key: XNHHFDKEDIVWGW-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]deca-6,9-diene-2,8-dione is a chemical compound known for its unique spirocyclic structure, which includes a dioxaspiro ring fused with a deca-diene-dione system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Here's a detailed article focusing on the applications of the compound 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione:

Scientific Research Applications

The primary application of this compound and its derivatives lies in their antimicrobial activity .

Antimicrobial Properties:

  • The compounds exhibit a high degree of antibacterial activity, particularly against pathogenic microorganisms .
  • Specific microorganisms sensitive to these compounds include Staphylococcus aureus, Proteus vulgaris, and Trichophyton mentagrophites .
  • These compounds are effective against microorganisms harmful to plants, such as fungi . For instance, 6,7,9,10-tetrachloro-1,4-dioxaspiro-[4,5]-deca-6,9-diene-2,8-dione can destroy 50% of a Stemphylium sarcinoforme culture at a dilution of 4.8 ppm and 95% at 20 ppm . Similar results were observed with 7,9-dibromo-1,4-dioxaspiro-[4,5]-deca-6,9-diene-2,8-dione .

Synthesis

  • 1,4-Dioxaspiro[4,5]deca-6,9-diene-2,8-diones can be produced by treating a 4-hydroxyphenoxyacetic acid with chlorine or bromine at room temperature in the presence of an acid-binding agent and an inert organic solvent . For example, gaseous chlorine is passed into a mixture of 5 g of 4-hydroxyphenoxyacetic acid, 20 g of calcium oxide, and 250 ecm of ethyl ether at room temperature for 2 hours to produce 7,9-dichloro-1,4-dioxaspiro-[4,5]-deca-6,9-diene-2,8-dione .

Data Table

CompoundMicroorganismDilution (ppm)Effect
6,7,9,10-tetrachloro-1,4-dioxaspiro-[4,5]-deca-6,9-diene-2,8-dioneStemphylium sarcinoforme4.850% destruction
6,7,9,10-tetrachloro-1,4-dioxaspiro-[4,5]-deca-6,9-diene-2,8-dioneStemphylium sarcinoforme2095% destruction
7,9-dibromo-1,4-dioxaspiro-[4,5]-deca-6,9-diene-2,8-dioneN/AN/ASimilar results

Case Studies

Mechanism of Action

The mechanism by which 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
  • 3,3-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione

Uniqueness

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and advanced materials .

Biological Activity

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione is a compound of significant interest due to its diverse biological activities. This compound belongs to a class of spirocyclic compounds that have been studied for their potential therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6O4_4
  • Molecular Weight : 166.13 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 70-73 °C
  • Boiling Point : 268.3 °C at 760 mmHg

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance:

  • Antibacterial Efficacy : The compound has shown effectiveness against various pathogenic microorganisms such as Staphylococcus aureus and Proteus vulgaris. In particular, a derivative known as 6,7,9,10-tetrachloro-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione was reported to eliminate 50% of a culture of Stemphylium sarcinoforme at a dilution of 4.8 ppm and 95% at a dilution of 20 ppm .

Anticancer Potential

A study highlighted the synthesis of derivatives that were evaluated for cytotoxicity against cancer cell lines:

  • Cytotoxicity Findings : One derivative, (±)-(2R*,5R*)-2-(4-iodophenyl)-7-chloro-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one (7d-II), exhibited a cytotoxicity fifteen-fold greater than its parent compound . This suggests potential as an anticancer agent.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
6,7,9,10-tetrachloro-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dioneAntimicrobialKilled 50% of Stemphylium sarcinoforme at 4.8 ppm; 95% at 20 ppm
(±)-(2R*,5R*)-2-(4-iodophenyl)-7-chloro-1,4-dioxaspiro[4.5]deca-6,9-dien-8-oneAnticancerCytotoxicity increased fifteen-fold compared to parent compound

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the spirocyclic structure may interact with cellular targets involved in proliferation and survival pathways in cancer cells.

Properties

CAS No.

4385-47-1

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]deca-6,9-diene-3,8-dione

InChI

InChI=1S/C8H6O4/c9-6-1-3-8(4-2-6)11-5-7(10)12-8/h1-4H,5H2

InChI Key

XNHHFDKEDIVWGW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2(O1)C=CC(=O)C=C2

Origin of Product

United States

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